Phenylmethanesulfonic acid

Description

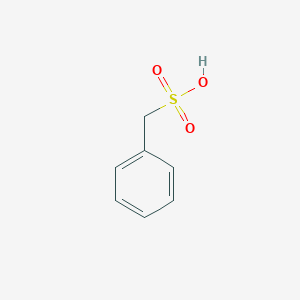

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXKBAZVOQAHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57267-76-2 (hydrochloride salt) | |

| Record name | Benzylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059221 | |

| Record name | Benzenemethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.0000034 [mmHg] | |

| Record name | Benzylsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-87-8 | |

| Record name | Benzenemethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRP81V98H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phenylmethanesulfonic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonic acid, also known as α-toluenesulfonic acid, is an organosulfur compound and a member of the sulfonic acid family. It consists of a phenyl group attached to a methanesulfonic acid moiety. While not as commonly utilized as its aromatic sulfonic acid analog, p-toluenesulfonic acid, this compound and its derivatives are of interest in various chemical contexts, including as intermediates in organic synthesis. Its derivative, phenylmethylsulfonyl fluoride (B91410) (PMSF), is a widely used and indispensable tool in biochemistry and molecular biology as a serine protease inhibitor.[1][2][3][4] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols related to this compound.

Chemical Structure and Properties

This compound is characterized by a sulfonyl group directly attached to the benzylic carbon. This structure imparts strong acidic properties to the molecule.

Structure

The chemical structure of this compound is depicted below.

Physicochemical Properties

| Property | This compound (Computed) | p-Toluenesulfonic Acid (Experimental) | Reference |

| Molecular Formula | C₇H₈O₃S | C₇H₈O₃S | [5] |

| Molecular Weight | 172.20 g/mol | 172.20 g/mol | [5] |

| Melting Point | Not available | 103-106 °C (monohydrate) | |

| Boiling Point | Not available | 140 °C at 20 mmHg | |

| pKa | Strong acid (estimated < 0) | -2.8 | [6] |

| Solubility in Water | Expected to be high | Soluble | |

| XLogP3 | 0.3 | -0.6 | [5] |

| Topological Polar Surface Area | 62.8 Ų | 62.8 Ų | [5] |

Spectroscopic Properties

Experimental spectra for this compound are not widely published. The following descriptions are based on the expected spectroscopic behavior derived from its structure and data from analogous compounds like phenyl methanesulfonate (B1217627) and methanesulfonic acid.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two main signals:

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.5 ppm, integrating to 5 protons.

-

Methylene Protons (CH₂): A singlet around 4.0-4.5 ppm, integrating to 2 protons. The acidic proton of the sulfonic acid group is typically not observed or appears as a very broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following signals:

-

Aromatic Carbons: Multiple signals between 125-140 ppm.

-

Methylene Carbon: A signal in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

-

O-H Stretch: A very broad and strong absorption in the region of 3200-2500 cm⁻¹ due to the strongly hydrogen-bonded sulfonic acid proton.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

S=O Asymmetric and Symmetric Stretch: Two strong absorptions in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. These are characteristic of the sulfonyl group.

-

S-O Stretch: An absorption in the 900-700 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, particularly under electron ionization (EI), sulfonic acids can be prone to fragmentation. Expected fragmentation patterns for this compound would include:

-

Loss of SO₃: A significant fragmentation pathway leading to a peak corresponding to the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.

-

Desulfonation: Loss of the entire -SO₃H group.

-

Rearrangements: Migration of alkyl or aryl groups from sulfur to oxygen can also be observed in the fragmentation of sulfonic acid derivatives.[10]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of arylsulfonic acids involves the sulfonation of the corresponding hydrocarbon or the hydrolysis of the sulfonyl chloride. For this compound, a plausible and effective two-step synthesis starts from toluene (B28343).

Step 1: Synthesis of Phenylmethanesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of toluenesulfonyl chloride.[11][12][13]

-

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane (B109758) or chloroform)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (e.g., 3-4 equivalents) in an inert solvent.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add toluene (1 equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. The phenylmethanesulfonyl chloride will separate as an oil or solid.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenylmethanesulfonyl chloride.

-

Step 2: Hydrolysis of Phenylmethanesulfonyl Chloride to this compound

The hydrolysis of sulfonyl chlorides to sulfonic acids is a standard procedure.[2][4]

-

Materials:

-

Phenylmethanesulfonyl chloride (from Step 1)

-

Water or dilute aqueous base (e.g., NaOH solution)

-

Hydrochloric acid (if a basic hydrolysis is performed)

-

-

Procedure:

-

To the crude phenylmethanesulfonyl chloride, add water.

-

Heat the mixture to reflux with stirring. The hydrolysis can be monitored by the disappearance of the organic layer (sulfonyl chloride) and the formation of a homogeneous aqueous solution.

-

Alternatively, a dilute solution of sodium hydroxide (B78521) can be used for hydrolysis at room temperature or with gentle heating.

-

If a basic hydrolysis is performed, the resulting solution of the sodium salt of this compound is acidified with hydrochloric acid.

-

The water is then removed under reduced pressure to yield the crude this compound.

-

Purification

This compound can be purified by recrystallization.[14][15][16] The choice of solvent will depend on the impurities present. A solvent system in which the acid is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Potential solvents include water, toluene, or mixtures of organic solvents.

Biological Activity and Relevance

This compound itself is not known to have significant biological activity or to be directly involved in signaling pathways. However, its derivative, phenylmethylsulfonyl fluoride (PMSF) , is a widely used biochemical reagent.[1][2][3][4]

PMSF is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[3][4] It acts by covalently modifying the catalytically active serine residue in the active site of these enzymes. The sulfonyl fluoride group is highly electrophilic and reacts with the nucleophilic hydroxyl group of the serine residue, forming a stable sulfonyl-enzyme complex. This modification effectively inactivates the enzyme.

Due to the stability of this compound and the high reactivity required for the sulfonyl fluoride group to act as an inhibitor, it is unlikely that the parent acid would participate in similar biological interactions.

Conclusion

This compound is a strong organic acid whose primary relevance in the fields of life sciences and drug development stems from its derivative, PMSF. While direct experimental data on the physicochemical and spectroscopic properties of this compound are limited, its characteristics can be reliably inferred from its chemical structure and comparison with closely related compounds. The synthesis protocols outlined provide a practical basis for its preparation in a laboratory setting. For researchers, understanding the properties of the parent acid provides a more complete context for the use and behavior of its important derivatives.

References

- 1. US3686300A - Process for the preparation of p-toluenesulfochloride - Google Patents [patents.google.com]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. CID 144474488 | C7H7O3S+ | CID 144474488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]

- 12. Aromatic Sulfonations and Related Reactions - ProQuest [proquest.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Phenylmethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanesulfonic acid (PMSA), also known as α-toluenesulfonic acid, is a strong organic acid and a versatile reagent and intermediate in organic synthesis. Its applications span from its use as a catalyst in esterification and polymerization reactions to being a key building block in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the chemical processes. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is an arylsulfonic acid characterized by a sulfonic acid group attached to a benzyl (B1604629) group. Unlike the isomeric toluenesulfonic acids, where the sulfonic acid group is directly attached to the aromatic ring, the methylene (B1212753) bridge in PMSA influences its reactivity and physical properties. This guide explores the primary laboratory and industrial methods for the synthesis of this compound, focusing on the following key pathways:

-

Sulfonation of Toluene (B28343)

-

Oxidation of Benzyl Mercaptan

-

Reaction of Benzyl Chloride with Sodium Sulfite (B76179)

-

Grignard Reagent Pathway

Each pathway will be discussed in detail, including the underlying chemical principles, experimental procedures, and comparative quantitative data.

Synthesis Pathways

This section provides a detailed examination of the principal methods for synthesizing this compound.

Sulfonation of Toluene

The direct sulfonation of toluene is a primary industrial method for producing sulfonic acids. While this reaction predominantly yields p-toluenesulfonic acid due to the directing effect of the methyl group, specific conditions can be tailored to favor the formation of this compound (α-toluenesulfonic acid), although this is a less common outcome. The reaction involves the electrophilic substitution of a hydrogen atom on the methyl group of toluene with a sulfonic acid group.

Experimental Protocol:

A typical laboratory-scale synthesis of toluenesulfonic acids involves reacting toluene with a sulfonating agent like concentrated sulfuric acid or oleum (B3057394).[1][2]

-

Reagents:

-

Toluene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

-

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add toluene.

-

Slowly add concentrated sulfuric acid or oleum to the toluene with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 100-120°C) for a set period (e.g., 2-4 hours) to drive the reaction to completion.[2]

-

The reaction mixture is then cooled to room temperature and poured into cold water or a saturated sodium chloride solution to precipitate the sulfonic acid or its sodium salt.

-

The crude product is collected by filtration and can be purified by recrystallization.

-

Purification:

Purification of the resulting sulfonic acid is crucial to remove unreacted starting materials and isomeric byproducts. Recrystallization is a common method.[3][4][5][6][7][8] The crude product can be dissolved in a minimum amount of hot water, and upon cooling, the purified sulfonic acid crystallizes out.[3] Washing the crystals with a small amount of cold solvent helps to remove residual impurities.[4]

Quantitative Data:

The sulfonation of toluene typically yields a mixture of isomers, with the para-isomer being the major product.[9][10]

| Parameter | Value | Reference |

| Typical Yield (p-isomer) | 57.6% (based on sulfuric acid) | [3] |

| Purity (after recrystallization) | >99.5% | [2] |

| Reaction Temperature | 100-120 °C | [2] |

| Reaction Time | 2-4 hours | [2] |

| Major Byproducts | o- and m-toluenesulfonic acid, sulfones | [2][9] |

Logical Relationship Diagram:

Oxidation of Benzyl Mercaptan

The oxidation of benzyl mercaptan (benzyl thiol) provides a more direct route to this compound. This method avoids the formation of ring-sulfonated isomers. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally friendly choice.

Experimental Protocol:

A general procedure for the oxidation of a mercaptan to a sulfonic acid using hydrogen peroxide is as follows.[11]

-

Reagents:

-

Procedure:

-

Dissolve benzyl mercaptan in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[13]

-

Slowly add the hydrogen peroxide solution to the stirred solution of benzyl mercaptan. The reaction can be exothermic, and the temperature may need to be controlled with an ice bath.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).[13]

-

The reaction mixture is then worked up by neutralizing any excess acid and extracting the product into an organic solvent.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified.

-

Quantitative Data:

The yield and purity of this reaction are dependent on the specific conditions and the oxidizing agent used.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [11] |

| Oxidizing Agent | Hydrogen Peroxide | [11][14] |

| Reaction Temperature | Room Temperature to 110 °C | [11][13] |

| Reaction Time | 2.5 - 3 hours | [11] |

| Potential Byproducts | Dibenzyl disulfide, sulfoxides | [14] |

Experimental Workflow Diagram:

Reaction of Benzyl Chloride with Sodium Sulfite

This pathway involves the nucleophilic substitution of the chloride in benzyl chloride by the sulfite ion. This method is advantageous as it starts from a readily available precursor and directly forms the carbon-sulfur bond at the benzylic position.

Experimental Protocol:

-

Reagents:

-

Benzyl Chloride

-

Sodium Sulfite

-

Water or a water/ethanol mixture as the solvent

-

-

Procedure:

-

Prepare a solution of sodium sulfite in water or a water/ethanol mixture in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Add benzyl chloride to the sodium sulfite solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the benzyl chloride.

-

After the reaction is complete, the mixture is cooled. The product, sodium phenylmethanesulfonate, may precipitate upon cooling or can be isolated by evaporation of the solvent.

-

The sodium salt can then be converted to the free acid by treatment with a strong acid, followed by extraction and purification.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | Moderate to High | |

| Reaction Temperature | Reflux | |

| Reaction Time | Several hours | |

| Potential Byproducts | Dibenzyl ether, unreacted benzyl chloride |

Signaling Pathway Diagram:

Grignard Reagent Pathway

This synthetic route involves the formation of a Grignard reagent from a benzyl halide, followed by its reaction with sulfur dioxide and subsequent oxidation. This method is particularly useful for laboratory-scale synthesis and for preparing specifically substituted analogues.

Experimental Protocol:

-

Reagents:

-

Benzyl Bromide or Benzyl Chloride

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Sulfur Dioxide (gas)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the benzylmagnesium halide by reacting the corresponding benzyl halide with magnesium turnings in anhydrous ether or THF.

-

Reaction with Sulfur Dioxide: Cool the Grignard reagent solution in an ice-salt bath and bubble dry sulfur dioxide gas through the solution. This forms the magnesium salt of phenylmethanesulfinic acid.

-

Hydrolysis: Carefully hydrolyze the reaction mixture by adding it to a mixture of ice and a strong acid (e.g., hydrochloric acid) to obtain phenylmethanesulfinic acid.

-

Oxidation: The resulting phenylmethanesulfinic acid is then oxidized to this compound using an oxidizing agent like hydrogen peroxide in a suitable solvent.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | Moderate | |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | Varies for each step | |

| Potential Byproducts | Bibenzyl (from Grignard coupling), sulfoxides |

Experimental Workflow Diagram:

Comparative Analysis of Synthesis Pathways

The choice of a particular synthesis pathway for this compound depends on several factors, including the desired scale of production, available starting materials, and required purity of the final product.

| Pathway | Starting Materials | Scale | Key Advantages | Key Disadvantages |

| Sulfonation of Toluene | Toluene, Sulfuric Acid/Oleum | Industrial | Low-cost starting materials. | Produces a mixture of isomers requiring purification; PMSA is a minor product. |

| Oxidation of Benzyl Mercaptan | Benzyl Mercaptan, Oxidizing Agent | Laboratory | Direct route, high regioselectivity. | Benzyl mercaptan is malodorous and requires careful handling. |

| From Benzyl Chloride | Benzyl Chloride, Sodium Sulfite | Laboratory/Industrial | Readily available starting materials. | May require forcing conditions; potential for side reactions. |

| Grignard Reagent Pathway | Benzyl Halide, Magnesium, SO₂ | Laboratory | Versatile for substituted analogues. | Multi-step process, requires anhydrous conditions and careful handling of Grignard reagents. |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. For large-scale industrial production, the sulfonation of toluene remains a prominent, albeit less selective, method. For laboratory-scale synthesis where higher purity and regioselectivity are desired, the oxidation of benzyl mercaptan and the reaction of benzyl chloride with sodium sulfite offer more direct and efficient routes. The Grignard reagent pathway, while more complex, provides a versatile method for accessing a range of this compound derivatives. The selection of the optimal synthesis route will ultimately be guided by the specific requirements of the intended application, balancing factors such as cost, scale, purity, and safety. This guide provides the foundational knowledge and practical details to aid researchers and professionals in making informed decisions for the synthesis of this important chemical compound.

References

- 1. spegroup.ru [spegroup.ru]

- 2. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]

- 3. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chemconnections.org [chemconnections.org]

- 6. mt.com [mt.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. US2828333A - Manufacture of p-toluene sulfonic acid - Google Patents [patents.google.com]

- 10. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]

- 11. US4239696A - Process for the production of alkyl sulfonic acids - Google Patents [patents.google.com]

- 12. US4747967A - Use of amine oxide in the H2 O2 oxidation of aliphatic mercaptan to sulfonic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Phenylmethylsulfonyl Fluoride (PMSF): A Technical Guide to its Solubility in Organic Solvents

Introduction

While the specific solubility data for phenylmethanesulfonic acid in common organic solvents is not extensively documented in readily available literature, a wealth of information exists for its close and widely used derivative, Phenylmethylsulfonyl Fluoride (B91410) (PMSF). PMSF is an indispensable tool for researchers, scientists, and drug development professionals, primarily utilized as a serine protease inhibitor to prevent the degradation of proteins during extraction and purification.[1][2] Given its structural similarity and the frequent use of its solubility characteristics in laboratory settings, this guide will provide an in-depth technical overview of the solubility of PMSF in organic solvents.

Understanding the solubility of PMSF is critical for its effective application, as it is sparingly soluble and highly unstable in aqueous solutions, with a half-life of approximately 30-35 minutes at pH 8.[2][3] Therefore, it is standard practice to prepare concentrated stock solutions in anhydrous organic solvents.[1][4]

Quantitative Solubility Data

The solubility of PMSF has been reported in several common anhydrous organic solvents. The following table summarizes this quantitative data from various sources, providing values in both mass concentration (mg/mL) and molarity (mM) for ease of comparison. The molecular weight of PMSF is 174.19 g/mol .[1][2]

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Temperature |

| Ethanol (anhydrous) | ~20 mg/mL[5] | ~114.8 | Not Specified |

| >10 mg/mL | >57.4 | 15-25°C | |

| Soluble to 34.8 mg/mL | 100 mM, 200 mM[2] | Room Temperature | |

| Isopropanol (B130326) (anhydrous) | 35 mg/mL[4] | ~200.9 | Not Specified |

| >10 mg/mL | >57.4 | 15-25°C | |

| Soluble to 34.8 mg/mL | 200 mM[2] | Room Temperature | |

| Methanol (anhydrous) | >10 mg/mL | >57.4 | Not Specified |

| Soluble to 34.8 mg/mL | 200 mM[2] | Room Temperature | |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[5] | ~114.8 | Not Specified |

| 34-38 mg/mL[6] | ~195-218 | Not Specified | |

| Soluble to 17.4 mg/mL | 100 mM | Not Specified | |

| Dimethylformamide (DMF) | ~33 mg/mL[5] | ~189.4 | Not Specified |

| Ether | Soluble[2] | Not Quantified | Room Temperature |

| Benzene | Soluble[2] | Not Quantified | Room Temperature |

| Toluene | Soluble[2] | Not Quantified | Room Temperature |

Note: Room temperature is generally considered to be 20-25°C. The term "Soluble to" indicates that a solution of at least that concentration can be prepared.

Experimental Protocols

Accurate determination of solubility is essential for preparing stable, effective stock solutions. The following protocols outline the methodologies for determining PMSF solubility and for preparing a standard stock solution.

Protocol 1: Determination of PMSF Solubility

This protocol describes a general method to determine the saturation solubility of PMSF in a given anhydrous organic solvent.[7]

Materials:

-

Phenylmethylsulfonyl Fluoride (PMSF), powder

-

Anhydrous organic solvent of interest (e.g., ethanol, DMSO)

-

Sealed glass vials or flasks

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of PMSF powder to a known volume of the anhydrous solvent in a sealed glass vial. The excess solid should be clearly visible.[7]

-

Place the sealed vial in a temperature-controlled environment (e.g., 25°C) on an orbital shaker or magnetic stirrer.[7]

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[7]

-

-

Phase Separation:

-

Quantification of Solute:

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7]

-

Quantify the concentration of PMSF in the filtered, saturated solution using one of the following methods:

A. Using High-Performance Liquid Chromatography (HPLC): [7]

-

Prepare a series of standard solutions of PMSF with known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standards and plotting the detector response (e.g., peak area) against concentration.

-

Appropriately dilute the filtered saturated solution to fall within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.

B. Using UV-Vis Spectrophotometry: [7]

-

Determine the wavelength of maximum absorbance (λmax) for PMSF in the chosen solvent.

-

Prepare standard solutions of known PMSF concentrations and measure their absorbance at λmax to generate a Beer-Lambert calibration curve.

-

Dilute the filtered saturated solution to ensure its absorbance measurement falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve, remembering to account for the dilution.

-

-

Data Reporting:

-

Express the final solubility in units of mass per volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.[7]

-

Protocol 2: Preparation of a 100 mM PMSF Stock Solution

This protocol describes the standard procedure for preparing a commonly used 100 mM stock solution of PMSF in anhydrous isopropanol.

Materials:

-

Phenylmethylsulfonyl Fluoride (PMSF), powder (MW: 174.19 g/mol )

-

Anhydrous isopropanol

-

50 mL conical tube or appropriate container

-

Analytical balance

-

Vortex mixer

Methodology:

-

Weigh out 17.4 mg of PMSF powder using an analytical balance.[2]

-

Transfer the powder to a conical tube.

-

Add a small volume of anhydrous isopropanol and vortex thoroughly to dissolve the PMSF.

-

Adjust the final volume to 1 mL with anhydrous isopropanol to achieve a final concentration of 100 mM (17.4 mg/mL).[2]

-

Vortex again until the solution is clear and homogenous.

-

Store the stock solution in aliquots at -20°C. Stock solutions in anhydrous isopropanol are stable for several months.[3]

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of PMSF in an organic solvent.

References

Phenylmethanesulfonic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Chemical Properties, Synthesis, and Applications

Phenylmethanesulfonic acid, a significant organosulfur compound, and its derivatives are pivotal in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and its role in drug development, catalysis, and organic synthesis.

Core Properties of this compound

This compound (PMSA), also known as benzylsulfonic acid, is characterized by the following molecular and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃S | [1][2] |

| Molecular Weight | 172.20 g/mol | [3] |

| CAS Number | 100-87-8 | |

| Appearance | Varies; often found as a crystalline solid or in solution | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Methodologies

The synthesis of this compound and its derivatives can be achieved through various routes. While specific protocols for the direct synthesis of this compound are less commonly detailed in readily available literature, methods for related compounds provide insight into potential synthetic strategies.

A common approach involves the sulfonation of toluene. Another method involves the oxidation of the corresponding thiol or disulfide.

A patented method for a related compound, racemic phenyl ethanesulfonic acid, involves the reaction of styrene (B11656) with a sulfur source, followed by oxidation.[4] Another patented method for preparing α-phenylethanesulfonic acid utilizes a Grignard reagent followed by reaction with sulfur dioxide and subsequent oxidation.[5]

Applications in Research and Development

This compound and its derivatives have found significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector.

Role in Drug Development and Formulation

Sulfonic acids, including this compound, are frequently employed in drug development as counter-ions to form stable and soluble salts of active pharmaceutical ingredients (APIs).[3][6] The formation of sulfonate salts can significantly improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[3]

However, a critical consideration in the use of sulfonic acids is the potential for the formation of genotoxic sulfonate ester impurities.[3][7] Regulatory bodies have placed stringent limits on these impurities, necessitating careful control of reaction conditions during salt formation.[3] Strategies to mitigate this risk include using non-acidic conditions for processes like recrystallization and avoiding large excesses of the sulfonic acid.[6][7]

The following diagram illustrates a general workflow for the utilization of sulfonic acids in the salt selection process during drug development:

Caption: A logical workflow for the use of sulfonic acids in drug development salt selection.

Catalysis in Organic Synthesis

This compound and other sulfonic acids can act as effective catalysts in various organic reactions. Their acidic nature allows them to protonate substrates and facilitate transformations. For instance, methanesulfonic acid, a related compound, is utilized as a "green" acid catalyst in reactions such as Friedel-Crafts acylations and esterifications due to its low toxicity and biodegradability.[8] Phenylsulfonic acid functionalized silica-alumina has been shown to be a highly active and stable catalyst for the dehydration of methanol (B129727).[9]

Phenylmethylsulfonyl Fluoride (B91410) (PMSF): A Key Research Tool

A prominent derivative of this compound is phenylmethylsulfonyl fluoride (PMSF).[10] PMSF is an irreversible inhibitor of serine proteases, such as trypsin and chymotrypsin, and is widely used in protein research to prevent the degradation of proteins during isolation and purification procedures.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific research. What follows is a generalized procedure for a reaction where a sulfonic acid might be used as a catalyst, drawing on principles from related reactions.

General Protocol for Acid-Catalyzed Esterification:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid in an appropriate alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: To this solution, add a catalytic amount of this compound (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Note: This is a generalized protocol and the specific conditions (temperature, reaction time, and purification method) will need to be optimized for each specific substrate.

Conclusion

This compound is a versatile compound with significant applications in both fundamental research and industrial processes. Its role in the formation of pharmaceutical salts is of particular importance in drug development, offering a means to enhance the properties of active pharmaceutical ingredients. Furthermore, its utility as a catalyst in organic synthesis and the widespread use of its derivative, PMSF, in protein biochemistry underscore its importance to the scientific community. A thorough understanding of its properties and reaction characteristics is essential for its effective and safe utilization.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylmethanesulfinic Acid|Research Chemical|Supplier [benchchem.com]

- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid - Google Patents [patents.google.com]

- 5. CN103613518A - Preparation method of alpha-phenylethane sulfonic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 9. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenylmethanesulfonic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 100-87-8

Synonyms: Benzenemethanesulfonic Acid, α-Toluenesulfonic acid

This technical guide provides an in-depth overview of phenylmethanesulfonic acid, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. The information is tailored for researchers, scientists, and professionals in the drug development industry, offering detailed data on its properties, synthesis, and applications, complete with experimental protocols and visual diagrams to elucidate key processes.

Chemical and Physical Properties

This compound is an organosulfur compound that is a stable and strong acid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | 1.385 g/cm³ (predicted)[2] |

| pKa | 1.44 (predicted)[2] |

| Solubility | Soluble in water and polar organic solvents |

| InChI Key | NIXKBAZVOQAHGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)O |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the sulfonation of toluene (B28343) derivatives. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Sulfonation of Benzyl (B1604629) Chloride

This protocol outlines the synthesis of this compound from benzyl chloride.

Materials:

-

Benzyl chloride

-

Sodium sulfite (B76179)

-

Water

-

Ethanol

-

Hydrochloric acid

-

Sodium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in water.

-

Slowly add benzyl chloride to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

After cooling to room temperature, acidify the reaction mixture with hydrochloric acid.

-

The product can be isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.

-

For purification, recrystallization from an appropriate solvent system (e.g., water/ethanol) can be performed. The purity of the final product should be confirmed by analytical techniques such as NMR and melting point determination.

Logical Workflow for Synthesis:

Applications in Drug Development

This compound and other sulfonic acids play a crucial role in various stages of drug development, primarily due to their strong acidic properties and ability to form stable salts.[1]

Role as a Catalyst

As a strong, non-oxidizing acid, this compound can be an effective catalyst in various organic reactions, such as esterifications and Friedel-Crafts reactions. Its use can lead to cleaner reactions with fewer byproducts compared to traditional mineral acids.

Use in Pharmaceutical Salt Formation

The formation of salts is a critical step in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This compound can be used to form stable, crystalline salts with basic drug molecules. The selection of a suitable salt form is a key consideration in pre-formulation studies.[3]

Logical Diagram of Salt Formation for API Improvement:

Use as a Chiral Resolving Agent

In the synthesis of chiral drugs, the separation of enantiomers is a crucial step. Chiral acids, such as derivatives of this compound, can be used as resolving agents.[4][5] They react with a racemic mixture of a basic compound to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4]

Analytical Methods

The analysis of this compound is typically performed using high-performance liquid chromatography (HPLC). Below is a general protocol that can be adapted for specific analytical needs.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific application.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the substance to be analyzed in the mobile phase.

-

Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), column temperature, and UV detection wavelength (determined by the UV spectrum of this compound).

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Workflow for HPLC Analysis:

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself has significant, specific biological activity or is directly involved in cellular signaling pathways. Its primary roles in a biological context are related to its chemical properties as a strong acid and its use as a counterion for basic drugs.

It is important to distinguish this compound from its derivative, phenylmethylsulfonyl fluoride (B91410) (PMSF). PMSF is a well-known irreversible inhibitor of serine proteases and is widely used in biochemical research to prevent protein degradation.[6] The biological activity of PMSF is due to the reactive sulfonyl fluoride group, which is not present in this compound.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][8]

References

- 1. spectrabase.com [spectrabase.com]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Stereochemistry [employees.csbsju.edu]

- 6. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107305202A - The HPLC methods and impurity that analysis methanesulfonic acid pleasure is cut down for Buddhist nun and its preparation impurity make the purposes of reference standard - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of Phenylmethanesulfonyl Fluoride (PMSF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a widely utilized irreversible inhibitor of serine proteases, crucial in preventing protein degradation during cell lysis and purification.[1][2] This guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes. PMSF targets the active site of serine proteases and some cysteine proteases, making it an essential tool in many biochemical and molecular biology applications.[2][3]

Core Mechanism of Action: Irreversible Sulfonylation

The inhibitory activity of PMSF is centered on its ability to irreversibly modify the active site of serine proteases. This process is contingent on the catalytic triad (B1167595), a conserved arrangement of three amino acids—Aspartate (Asp), Histidine (His), and Serine (Ser)—within the enzyme's active site.[1]

The mechanism unfolds in a series of steps:

-

Non-covalent Binding: PMSF initially forms a transient, non-covalent complex with the enzyme's active site.[1]

-

Nucleophilic Attack: The catalytic triad facilitates the activation of the serine hydroxyl group, rendering it highly nucleophilic. This activated serine then attacks the electrophilic sulfur atom of PMSF's sulfonyl fluoride group.[1]

-

Covalent Adduct Formation: This nucleophilic attack results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct.[1] This sulfonylation of the active site serine permanently inactivates the enzyme.[4]

The stability of this covalent bond is the basis for the irreversible nature of the inhibition.[1]

Quantitative Data on PMSF Inhibition

PMSF's efficacy as a protease inhibitor is typically quantified by its second-order rate constant (kinact/Ki), which reflects the overall efficiency of the inactivation process. The effective concentration for PMSF generally falls within the range of 0.1 to 1 mM.[5][6] It is important to note that PMSF is unstable in aqueous solutions, with its half-life being pH-dependent: approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0, all at 25°C.[5][6] Due to this instability, stock solutions are prepared in anhydrous solvents like ethanol (B145695) or isopropanol (B130326) and added to aqueous buffers immediately before use.[5]

| Property | Value | Reference(s) |

| Effective Concentration | 0.1 - 1 mM | [5][6] |

| Half-life (25°C) | ~110 min at pH 7.0~55 min at pH 7.5~35 min at pH 8.0 | [5] |

| Target Enzymes | Serine proteases (e.g., trypsin, chymotrypsin, thrombin), some cysteine proteases (e.g., papain), and acetylcholinesterase. | [3][7] |

| Solubility | Soluble in anhydrous ethanol, isopropanol, and DMSO. Sparingly soluble and unstable in water. | [5][7] |

| Second-order rate constant (ki) | For soluble peripheral nerve esterases: ki1 = 12.04 x 10⁻² µM⁻¹ min⁻¹, ki2 = 0.54 x 10⁻² µM⁻¹ min⁻¹ | [5] |

Experimental Protocols for Assessing PMSF Activity

The inhibitory effect of PMSF can be quantitatively assessed using various enzyme assays. Chromogenic and fluorometric assays are commonly employed for this purpose.

Chromogenic Protease Inhibition Assay

This assay measures the activity of a protease by monitoring the color change produced by the cleavage of a chromogenic substrate.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Protease Solution: A stock solution of the target serine protease (e.g., trypsin) in the assay buffer. The final concentration should be empirically determined to yield a linear rate of substrate hydrolysis.

-

Substrate Solution: A stock solution of a chromogenic substrate (e.g., 10 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA in DMSO).

-

Inhibitor Solution: A stock solution of PMSF in an anhydrous solvent (e.g., 100 mM in ethanol).

Protocol (96-well plate format):

-

Prepare serial dilutions of the PMSF stock solution in the assay buffer.

-

In each well, add 20 µL of the PMSF dilution or solvent control.

-

Add 160 µL of the protease solution to each well and mix.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes.

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each PMSF concentration.

-

Plot the percentage of inhibition against the logarithm of the PMSF concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Fluorometric Protease Inhibition Assay

This assay offers higher sensitivity by measuring the fluorescence released from a fluorogenic substrate upon cleavage.

Reagents:

-

Assay Buffer: Optimized for the specific protease.

-

Protease Solution: A stock solution of the target serine protease in the assay buffer.

-

Substrate Solution: A stock solution of a fluorogenic substrate (e.g., a peptide-AMC conjugate) in DMSO.

-

Inhibitor Solution: A stock solution of PMSF in an anhydrous solvent.

Protocol (96-well black plate format):

-

Prepare serial dilutions of the PMSF stock solution in the assay buffer.

-

In each well, add the PMSF dilution or solvent control.

-

Add the protease solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode.

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in fluorescence) for each PMSF concentration.

-

Determine the IC₅₀ value as described for the chromogenic assay.

Specificity and Limitations

While PMSF is a broad-spectrum serine protease inhibitor, it is not universally effective against all members of this enzyme class.[5][8] The accessibility of the active site serine can be sterically hindered in some proteases, rendering them insensitive to the relatively bulky PMSF molecule.[6] Furthermore, PMSF can exhibit off-target effects, including the inhibition of certain cysteine proteases and acetylcholinesterase.[7] The inhibition of cysteine proteases is thought to occur through a similar mechanism of covalent modification of the active site thiol group.

Conclusion

Phenylmethanesulfonyl fluoride remains an indispensable tool for the inhibition of serine proteases in a research setting. Its mechanism of action, involving the irreversible sulfonylation of the active site serine, is well-established. A thorough understanding of its kinetics, stability, and the appropriate experimental protocols for its use is essential for researchers to effectively prevent proteolytic degradation and obtain reliable experimental results. The provided data and methodologies serve as a comprehensive guide for the effective application of PMSF in biochemical and drug development workflows.

References

- 1. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of inhibition of soluble peripheral nerve esterases by PMSF: a non-stable compound that potentiates the organophosphorus-induced delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PMSF - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Role of Sulfonic Acids in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the role of sulfonic acids in organic synthesis. Initial searches for "Phenylmethanesulfonic acid" indicate that its application as a catalyst in this field is not widely documented. It is likely that the intended subject of interest are more commonly utilized sulfonic acids. Therefore, this guide focuses on two prominent and structurally related catalysts: p-Toluenesulfonic acid (p-TSA) and Methanesulfonic acid (MSA) , providing a comprehensive overview of their properties, applications, and relevant experimental protocols.

Introduction to Sulfonic Acids as Catalysts

Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group (-SO₃H). They are notably strong acids and find extensive use as catalysts in a multitude of organic transformations. Their efficacy stems from their ability to act as potent Brønsted acids, protonating various functional groups and thereby activating substrates for subsequent reactions. Unlike some mineral acids, such as sulfuric or nitric acid, sulfonic acids like p-TSA and MSA are typically non-oxidizing, which often leads to cleaner reactions and higher yields of the desired products.[1][2] p-Toluenesulfonic acid is a white, solid organic acid that is easily handled and soluble in many organic solvents, making it a convenient and versatile catalyst.[1] Methanesulfonic acid is a strong, non-oxidizing organic acid that is a liquid at room temperature, offering advantages in handling for industrial-scale processes.

Core Applications in Organic Synthesis

p-TSA and MSA are indispensable catalysts in a wide array of reactions, including esterifications, acetal (B89532) formations, protection and deprotection of functional groups, and the synthesis of heterocyclic compounds.

Esterification Reactions

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[3] Both p-TSA and MSA are highly effective catalysts for this transformation. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation.[3][4]

Acetal and Ketal Formation

Acetals and ketals are crucial protecting groups for aldehydes and ketones. The formation of these groups involves the reaction of the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. p-TSA is a standard choice for this transformation due to its high efficiency and ease of handling. Methanesulfonic acid has also been shown to be an efficient catalyst for acetal synthesis.[5][6]

Protection and Deprotection Chemistry

In multi-step synthesis, the protection and deprotection of functional groups are critical. Sulfonic acids play a dual role in this context. They are used to install acid-labile protecting groups like acetals and can also be used to remove certain protecting groups. For instance, the Boc (tert-butoxycarbonyl) group, commonly used to protect amines, can be cleaved under acidic conditions using reagents like MSA or p-TSA.[7][8] Furthermore, the sulfonic acid group itself can be used as a temporary blocking group in electrophilic aromatic substitution to direct incoming substituents to a specific position, after which it can be removed.[9]

Synthesis of Heterocyclic Compounds

p-TSA has been demonstrated to be an effective catalyst in the synthesis of various heterocyclic systems. Notable examples include the synthesis of indole (B1671886) derivatives and dicoumarols.[10][11][12][13] These reactions often proceed in high yields under relatively mild conditions, highlighting the utility of p-TSA in constructing complex molecular architectures.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions catalyzed by p-TSA and MSA, extracted from the literature.

Table 1: p-TSA Catalyzed Synthesis of Dicoumarols [11][13][14]

| Entry | Aryl Glyoxal (B1671930)/Aldehyde | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

| 1 | Phenyl glyoxal | 10 | H₂O | 70 | 65 |

| 2 | 4-Chlorophenyl glyoxal | 10 | H₂O | 65 | 62 |

| 3 | 4-Methylphenyl glyoxal | 10 | H₂O | 75 | 60 |

| 4 | 4-Methoxyphenyl glyoxal | 10 | H₂O | 75 | 63 |

| 5 | Benzaldehyde | 10 | H₂O | 75 | 94 |

| 6 | 4-Chlorobenzaldehyde | 10 | H₂O | 70 | 92 |

| 7 | 4-Methylbenzaldehyde | 10 | H₂O | 75 | 90 |

Table 2: p-TSA Catalyzed Synthesis of bis(indolyl)methanes [12][15]

| Entry | Aldehyde/Ketone | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | Benzaldehyde | p-TSA (0.6 mmol) | Grindstone, solvent-free | 3 | 94 |

| 2 | 4-Chlorobenzaldehyde | p-TSA (0.6 mmol) | Grindstone, solvent-free | 4 | 92 |

| 3 | 4-Methoxybenzaldehyde | p-TSA (0.6 mmol) | Grindstone, solvent-free | 5 | 95 |

| 4 | Cyclohexanone | p-TSA (0.6 mmol) | Grindstone, solvent-free | 8 | 85 |

Table 3: Comparison of MSA and p-TSA in Acetal Synthesis [5]

| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Time (h) | Yield (%) |

| Methanesulfonic acid | 0.67 | 110 | 2.5 | 76.32 |

| p-Toluenesulfonic acid | 0.91 | 120 | 2.5 | 62.91 |

Experimental Protocols

General Protocol for Fischer Esterification using p-TSA

Objective: To synthesize an ester from a carboxylic acid and an alcohol.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (3.0 eq or as solvent)

-

p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)

-

Toluene or a suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, the alcohol, and the solvent.

-

Add the catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography as required.

Protocol for the Synthesis of Dicoumarols using p-TSA[11][13][14]

Objective: To synthesize dicoumarol derivatives from 4-hydroxycoumarin (B602359) and an aryl glyoxal or aldehyde.

Materials:

-

4-Hydroxycoumarin (2.0 eq, 20 mmol, 3.2 g)

-

Aryl glyoxal or aldehyde (1.0 eq, 10 mmol)

-

p-Toluenesulfonic acid (10 mol%)

-

Water (50 mL)

-

Ethanol (B145695)/THF (2:1) for recrystallization

Procedure:

-

In a round-bottom flask, combine 4-hydroxycoumarin, the aryl glyoxal or aldehyde, and p-toluenesulfonic acid in water.

-

Reflux the mixture for the time specified in Table 1 (typically 65-75 minutes).

-

Monitor the progress of the reaction by TLC (EtOAc/hexane, 1:1).

-

Upon completion, cool the reaction mixture and pour it over ice.

-

Collect the resulting precipitate by filtration.

-

Purify the solid by recrystallization from a mixture of ethanol and THF (2:1).

Protocol for the Deprotection of a Boc-Protected Amine using MSA[16]

Objective: To remove the Boc protecting group from an amine.

Materials:

-

Boc-protected amine (1.0 eq)

-

Methanesulfonic acid (1.5 eq)

-

tert-Butyl acetate (B1210297)/Dichloromethane (B109758) (4:1 v/v)

-

Saturated sodium bicarbonate solution

-

Dichloromethane for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected substrate in a 4:1 mixture of tert-butyl acetate and dichloromethane (to a concentration of approximately 0.5 M).

-

Stir the solution at room temperature (25 °C).

-

Add methanesulfonic acid (1.5 equivalents) to the solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of sulfonic acids in organic synthesis.

Caption: General workflow for Fischer esterification catalyzed by p-TSA.

Caption: Comparison of p-Toluenesulfonic acid and Methanesulfonic acid.

Caption: Simplified mechanism of acid-catalyzed acetal formation.

References

- 1. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group [scielo.org.za]

- 12. scialert.net [scialert.net]

- 13. scispace.com [scispace.com]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

Phenylmethanesulfonic Acid: A Technical Overview of a Versatile Sulfonic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Published: December 2025

Executive Summary

Phenylmethanesulfonic acid, a significant member of the sulfonic acid family, holds a position of interest in organic synthesis and materials science. While often overshadowed by its more widely known derivative, phenylmethylsulfonyl fluoride (B91410) (PMSF), this compound possesses its own unique chemical characteristics and applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical and physical properties, synthesis, and key applications. Due to the limited availability of in-depth, publicly accessible data, this document also highlights areas where further research is needed to fully elucidate the potential of this compound.

Introduction

This compound (CAS No. 57267-76-2) is an aromatic sulfonic acid distinguished by a sulfonic acid group attached to a phenyl ring via a methylene (B1212753) bridge.[1] This structure imparts strong acidic properties and high polarity, making it highly soluble in aqueous solutions.[1] Unlike its fluoride counterpart, PMSF, which is primarily known as a serine protease inhibitor, this compound's utility is more aligned with its acidic nature and its role as a synthetic intermediate.[2] Aromatic sulfonic acids, in general, are valued in the pharmaceutical industry for their ability to act as catalysts and to form salts with basic drug molecules, thereby improving their solubility and bioavailability.[3][4]

Chemical and Physical Properties

The available quantitative data for this compound is limited, with some properties being calculated rather than experimentally determined. The general properties of sulfonic acids, such as their strong acidity and high water solubility, are applicable to this compound.[1]

| Property | Value | Reference |

| CAS Number | 57267-76-2 | [1] |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molecular Weight | 172.20 g/mol | [5] |

| Density (calculated) | 1.385 g/cm³ | [1] |

| LogP (calculated) | 2.15520 | [1] |

| Topological Polar Surface Area | 62.8 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common synthetic route for producing aryl sulfonic acids involves the sulfonation of the corresponding aryl compound. A plausible pathway for the synthesis of this compound is the reaction of benzyl (B1604629) chloride with a sulfite (B76179) salt, such as sodium sulfite. This nucleophilic substitution reaction, where the sulfite ion displaces the chloride ion, yields the sodium salt of this compound, which can then be acidified to produce the free acid.

Applications in Organic Synthesis and Drug Development

While specific, widespread applications of this compound are not extensively documented, its properties as a strong, organic-soluble acid suggest its utility in several areas of research and development.

Acid Catalysis

Aromatic sulfonic acids are frequently employed as catalysts in a variety of organic reactions, including esterifications, alkylations, and rearrangements.[4] Their strong acidity, coupled with their solubility in organic solvents, allows them to effectively protonate substrates and facilitate reactions under homogenous conditions.[1] While specific protocols detailing the use of this compound as a catalyst are scarce, it can be inferred that it would perform similarly to other aromatic sulfonic acids like p-toluenesulfonic acid.

Intermediate in Chemical Synthesis

This compound can serve as a precursor for the synthesis of other valuable chemical entities. For instance, it is functionally related to phenylmethylsulfonyl fluoride (PMSF), a widely used serine protease inhibitor.[6] The conversion of the sulfonic acid to the corresponding sulfonyl chloride would be a key step in synthesizing a range of sulfonyl derivatives.

Chiral Resolution

A significant application of a derivative of this compound is in the field of chiral chemistry. Specifically, (R)-1-phenylethanesulfonic acid is utilized as a chiral resolving agent for the separation of racemic mixtures of basic compounds, which is a critical step in the development of enantiomerically pure pharmaceuticals.

Experimental Protocols

Synthesis of Sodium Phenylmethanesulfonate (Generalized Protocol)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in water.

-

Addition of Reactant: Slowly add benzyl chloride to the stirred sodium sulfite solution. The reaction is typically carried out at an elevated temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled. The product, sodium phenylmethanesulfonate, being soluble in water, will be in the aqueous phase. The solution may be washed with an organic solvent to remove any unreacted benzyl chloride.

-

Isolation: The water can be removed under reduced pressure to yield the crude sodium phenylmethanesulfonate salt.

-

Acidification: To obtain the free this compound, the sodium salt is dissolved in a minimal amount of water and acidified with a strong acid, such as hydrochloric acid. The free sulfonic acid can then be extracted with a suitable organic solvent.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, as a strong acid, it should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7] Strong acids are corrosive and can cause severe skin burns and eye damage upon contact.[8] Inhalation of vapors or mists can cause respiratory irritation.[8] The toxicological profiles of related compounds, such as benzenesulfonic acid and p-toluenesulfonic acid, indicate low potential for carcinogenicity, genotoxicity, or reproductive and developmental effects.[7][9]

Conclusion and Future Outlook